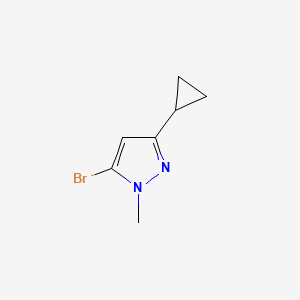
4-Cyclopropyl-1,2-oxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Cyclopropyl-1,2-oxazole-3-carboxylic acid” is a chemical compound with the molecular weight of 153.14 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “4-Cyclopropyl-1,2-oxazole-3-carboxylic acid” is1S/C7H7NO3/c9-7(10)6-5(3-11-8-6)4-1-2-4/h3-4H,1-2H2,(H,9,10) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“4-Cyclopropyl-1,2-oxazole-3-carboxylic acid” is a solid substance . It has a molecular weight of 153.14 .Applications De Recherche Scientifique
Synthesis of Constrained Amino Acid Derivatives
The research explores novel synthesis pathways for creating structurally constrained amino acid derivatives, like the doubly constrained 1-aminocyclopropane-1-carboxylic acid systems. These derivatives are of interest due to their potential as unique building blocks in peptide synthesis and drug design (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Cyclopropanation Processes
Studies have been conducted on cyclopropanation reactions involving oxazoline and related structures. The cyclopropanation reaction of chromium Fischer carbene complexes with alkenyl oxazolines, for example, has been studied for its diastereo- and enantioselectivity. These processes are critical for creating compounds with precise stereochemical configurations, important for biological activity (Barluenga, Suárez‐Sobrino, Tomás, García‐Granda, & Santiago-García, 2001).
Resolution of Cyclopropene Carboxylic Acids
An efficient general method for resolving cyclopropene carboxylic acids through diastereomeric N-acyloxazolidines has been developed. This method showcases the versatility of oxazole derivatives in resolving complex structures into their enantiomerically pure forms (Liao, Zhang, Yan, Golen, & Fox, 2004).
Creation of Heterocyclic Systems
Research into the synthesis of 2,4,5-trisubstituted oxazoles through reactions involving cyclopropane derivatives has highlighted the utility of these structures in creating complex heterocyclic systems. Such systems are foundational in the development of new materials and bioactive molecules (Selvi & Srinivasan, 2014).
Novel Synthesis Pathways
The development of novel synthesis pathways for creating highly functionalized 4-aminooxazoles showcases the innovative approaches being explored using cyclopropyl and oxazole derivatives. These compounds are key intermediates in synthesizing bioactive and functional materials, demonstrating the broad applicability of such chemical transformations in research (Gillie, Jannapu Reddy, & Davies, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4-cyclopropyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(10)6-5(3-11-8-6)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKFCCNHPVCHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CON=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-1,2-oxazole-3-carboxylic acid | |
CAS RN |
1781638-72-9 |
Source


|
| Record name | 4-cyclopropyl-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Benzenesulfonyl)-4-[[3-(trifluoromethyl)phenyl]methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2807919.png)
![4-bromo-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2807920.png)

![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B2807923.png)
![2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2807924.png)






![Methyl 6-benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2807937.png)